Isoxazol-4(5H)-one

Description

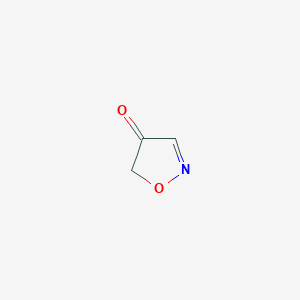

Isoxazol-4(5H)-one is a heterocyclic compound featuring a five-membered ring containing one oxygen and one nitrogen atom, with a ketone group at the 4-position. Its tautomeric form, isoxazol-5(4H)-one, is often discussed interchangeably depending on the substituents and reaction conditions. The general structure allows for diverse functionalization, making it a versatile scaffold in medicinal chemistry and organic synthesis. Key derivatives include substitutions at the 3-, 4-, and 5-positions, which significantly influence reactivity, stability, and biological activity .

Properties

Molecular Formula |

C3H3NO2 |

|---|---|

Molecular Weight |

85.06 g/mol |

IUPAC Name |

1,2-oxazol-4-one |

InChI |

InChI=1S/C3H3NO2/c5-3-1-4-6-2-3/h1H,2H2 |

InChI Key |

JGRCHNVLXORPNM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)C=NO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoxazol-4(5H)-one can be synthesized through several methods. One common approach involves the cyclization of β-ketoesters or β-ketonitriles with hydroxylamine. This reaction typically proceeds under mild conditions and yields the desired isoxazole ring . Another method involves the α-keto bromination of 3-aryl-6,7-dihydrobenzo[c]isoxazol-4(5H)-ones followed by condensation with thiourea in acetonitrile .

Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions using readily available starting materials such as β-ketoesters and hydroxylamine. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis may also be utilized to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Isoxazol-4(5H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoxazole derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding dihydroisoxazole derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted isoxazoles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted isoxazoles, dihydroisoxazoles, and other heterocyclic compounds with potential biological activity .

Scientific Research Applications

Isoxazol-4(5H)-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Medicine: The compound is used in the development of pharmaceuticals targeting various diseases, such as influenza and cancer.

Industry: this compound is utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of Isoxazol-4(5H)-one and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For example, certain derivatives act as inhibitors of viral nucleoproteins, thereby preventing viral replication. The compound’s effects are mediated through pathways involving nucleophilic attack, radical formation, and cycloaddition reactions.

Comparison with Similar Compounds

Molecular Framework :

- IUPAC Name : Varies with substituents (e.g., 3-(4-methoxyphenyl)isoxazol-5(4H)-one) .

- Molecular Formula: Typically CₓHᵧNₐOᵦ, e.g., C₁₀H₉NO₃ for 3-(4-methoxyphenyl)isoxazol-5(4H)-one .

- Key Features : Tautomerism, electron-deficient ring system, and substituent-driven properties.

Structural and Functional Group Variations

Isoxazol-4(5H)-one derivatives are compared to other heterocycles and substituted analogs based on ring structure, substituents, and functional groups:

Isoxazole vs. Oxazole and Oxadiazole

- Isoxazole : Contains oxygen and nitrogen atoms in adjacent positions (1,2-arrangement). Derivatives like 5-Methyl-3-phenyl-1,2-oxazol-4-ol exhibit enhanced stability due to methyl and phenyl groups .

- Oxazole : Oxygen and nitrogen are separated (1,3-arrangement), leading to different electronic properties. Example: 5-(1H-imidazol-4-yl)oxazole shows dual-ring bioactivity .

- Oxadiazole : Contains two nitrogen atoms, increasing electron deficiency. Used in high-energy materials and pharmaceuticals .

Substituted Isoxazolones

Substituents critically alter properties:

- 4-(4-Chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one : Chlorinated groups increase electrophilicity, favoring reactivity in cross-coupling reactions and antimicrobial applications .

- 3-Cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one : Bicyclic structure with pyridazine enhances rigidity, impacting binding affinity in drug design .

Pharmacological Profiles

- Antimicrobial Activity : Chlorinated derivatives (e.g., 4-(4-Chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one) show broad-spectrum efficacy due to halogen-induced membrane disruption .

- Antioxidant Properties : Benzylidene-substituted derivatives (e.g., 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one) exhibit radical scavenging activity .

- Anti-inflammatory Effects : Hydroxyethyl and methyl substituents (e.g., 4-(2-Hydroxyethyl)-3-methyl-1,2-oxazol-5(4H)-one) modulate immune responses .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.